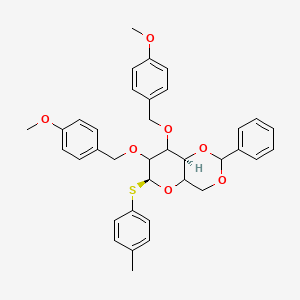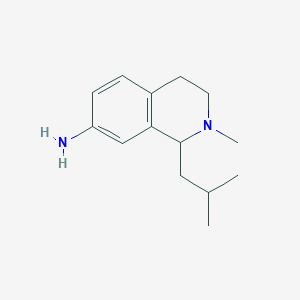
2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine is an organic compound with a complex structure that includes an isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which forms the isoquinoline core. The reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction conditions, including the use of catalysts and solvents to increase yield and purity.
化学反応の分析
Types of Reactions
2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline core. This interaction can modulate biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar structural features.
2-methyl-1,2,3,4-tetrahydroisoquinoline: Another analog with a methyl group at a different position.
7-amino-1,2,3,4-tetrahydroisoquinoline: A compound with an amino group at the 7-position.
Uniqueness
2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group and the amino group at the 7-position distinguishes it from other isoquinoline derivatives.
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine |
InChI |
InChI=1S/C14H22N2/c1-10(2)8-14-13-9-12(15)5-4-11(13)6-7-16(14)3/h4-5,9-10,14H,6-8,15H2,1-3H3 |
InChIキー |
JISCSCCUANXUPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1C2=C(CCN1C)C=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)
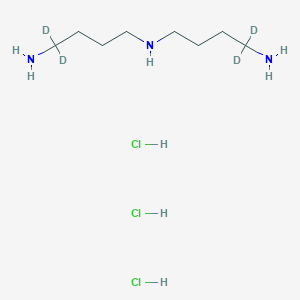
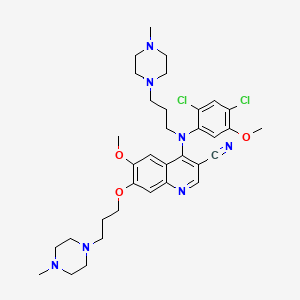
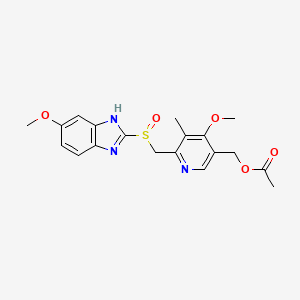
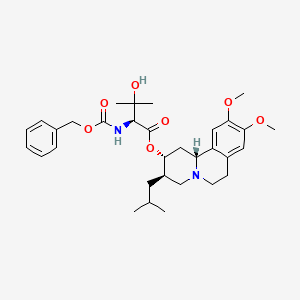
![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)
![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)
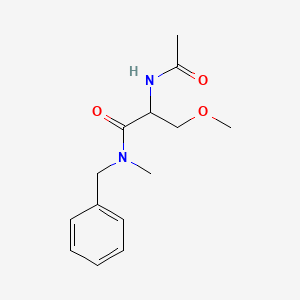

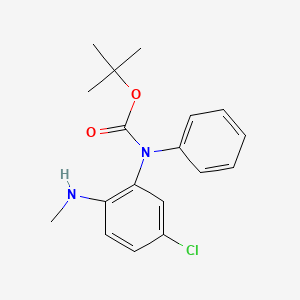
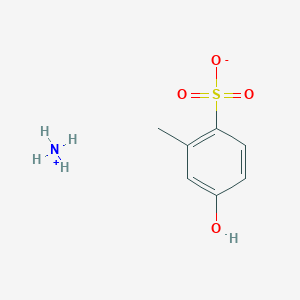
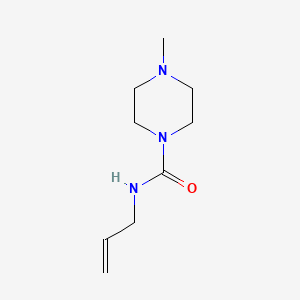
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
